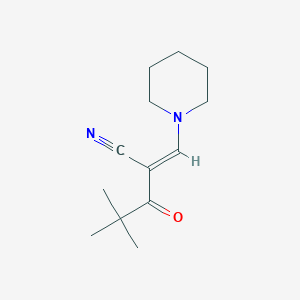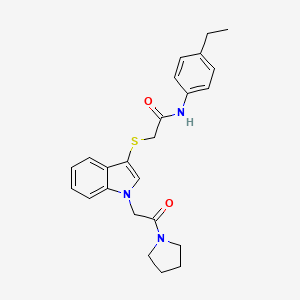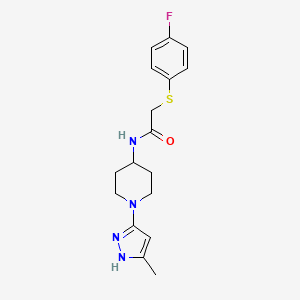
(E)-2-(2,2-dimethylpropanoyl)-3-piperidino-2-propenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2,2-Dimethylpropanoyl)-3-piperidino-2-propenenitrile, also known as DMAPPN, is an important chemical compound that has been used in many different scientific research applications. It is a colorless, crystalline solid with a molecular weight of 206.29 g/mol and a melting point of 95-97 °C. DMAPPN is a versatile compound that can be used to synthesize a variety of other compounds. It is a valuable tool for scientists to use in their research and experiments.
科学的研究の応用
Pharmacological Applications
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are used in the synthesis of drugs due to their significant role in the pharmaceutical industry. The derivatives of piperidine, including the compound , have been studied for their potential in drug discovery and development.
Anticancer Agents: Piperidine derivatives have been explored for their anticancer properties. They are being utilized in different ways as anticancer agents, showing promise in the inhibition of cancer cell growth and metastasis .
Antiviral and Antimicrobial Agents: These compounds also exhibit antiviral and antimicrobial activities. Research has shown that piperidine derivatives can be effective against a range of viral and bacterial infections .
Analgesic and Anti-inflammatory Agents: The analgesic and anti-inflammatory properties of piperidine derivatives make them candidates for the treatment of pain and inflammation. They have been used to develop drugs that can alleviate these conditions .
Antihypertensive Agents: Piperidine derivatives have been investigated for their potential use as antihypertensive agents. They may play a role in managing high blood pressure and related cardiovascular conditions .
Neuroprotective Agents: There is interest in the neuroprotective effects of piperidine derivatives. They could contribute to the treatment of neurodegenerative diseases like Alzheimer’s disease .
Antipsychotic Agents: These compounds have been studied for their antipsychotic effects, which could be beneficial in treating psychiatric disorders .
Chemical Synthesis Applications
Piperidine derivatives are important synthetic blocks for constructing various organic compounds. They are used extensively in organic synthesis due to their versatility and reactivity.
Catalysis: Piperidine derivatives can act as catalysts in chemical reactions, facilitating the synthesis of complex molecules .
Building Blocks for Organic Synthesis: The compound can serve as a building block for the synthesis of a wide range of organic molecules, including medicinal products .
Biological Activity Research
Piperidine derivatives are used in the study of biological activity. They are important tools in understanding the mechanisms of action of various biological processes.
Binding Affinity Studies: These compounds can be used to study binding affinities in biological systems, which is crucial for drug design and development .
Enzyme Inhibition Studies: Piperidine derivatives are investigated for their ability to inhibit enzymes, which can lead to the development of new therapeutic agents .
Material Science Applications
The structural properties of piperidine derivatives make them suitable for applications in material science.
Organic Electronics: Piperidine derivatives can be used in the development of organic electronic materials due to their conductive properties .
Polymer Chemistry: They can also be incorporated into polymers to enhance their properties or to impart new functionalities .
特性
IUPAC Name |
(2E)-4,4-dimethyl-3-oxo-2-(piperidin-1-ylmethylidene)pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-13(2,3)12(16)11(9-14)10-15-7-5-4-6-8-15/h10H,4-8H2,1-3H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPMJCNQGZIVMG-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CN1CCCCC1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/N1CCCCC1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(2,2-dimethylpropanoyl)-3-piperidino-2-propenenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-ethylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2971034.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2971036.png)

![3-[2-Oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]quinazolin-4-one](/img/structure/B2971042.png)

![Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate](/img/structure/B2971046.png)
![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2971047.png)
![N,N-dimethyl-3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]aniline](/img/structure/B2971048.png)


![5-chloro-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2971052.png)

